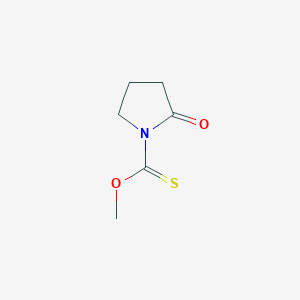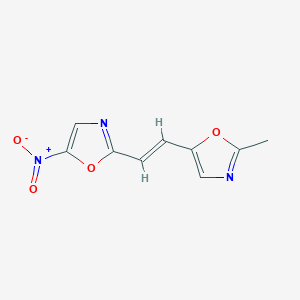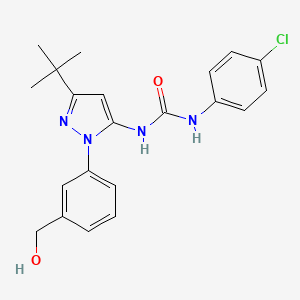
O-methyl 2-oxopyrrolidine-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-methyl 2-oxopyrrolidine-1-carbothioate is a chemical compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-methyl 2-oxopyrrolidine-1-carbothioate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with methanol in the presence of a thionating agent. The reaction conditions often include:
Solvent: Methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalyst, depending on the specific method used
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
O-methyl 2-oxopyrrolidine-1-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Corresponding substituted pyrrolidine derivatives
Applications De Recherche Scientifique
O-methyl 2-oxopyrrolidine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-methyl 2-oxopyrrolidine-1-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by modifying the activity of these targets through covalent or non-covalent interactions, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxopyrrolidine-1-carboxylic acid
- N-methyl-2-oxopyrrolidine-1-carboxamide
- 2-oxopyrrolidine-1-thiocarboxamide
Uniqueness
O-methyl 2-oxopyrrolidine-1-carbothioate is unique due to the presence of the methoxy group and the thioester functionality, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C6H9NO2S |
|---|---|
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
O-methyl 2-oxopyrrolidine-1-carbothioate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(10)7-4-2-3-5(7)8/h2-4H2,1H3 |
Clé InChI |
FQMPXATYPZKSBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=S)N1CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![1'-Benzyl-2h-spiro[isoquinoline-1,4'-piperidin]-3(4h)-one](/img/structure/B12869931.png)

![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)




![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B12869977.png)




